2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzamide to form the quinazolinone core
Chemical Reactions Analysis
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino and methoxy groups enhance its binding affinity and specificity for these targets. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can modulate its activity and interactions with molecular targets .
Comparison with Similar Compounds
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
Quinoxalinones: These compounds have a similar bicyclic structure but differ in the substitution pattern and functional groups.
Chalcones: These compounds contain a similar ethenyl group but have a different core structure.
Stilbenes: These compounds have a similar ethenyl group but differ in the aromatic rings and substitution pattern.
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-27(2)19-14-11-18(12-15-19)13-16-24-26-23-10-5-4-9-22(23)25(29)28(24)20-7-6-8-21(17-20)30-3/h4-17H,1-3H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAVATCFCGUZCR-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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